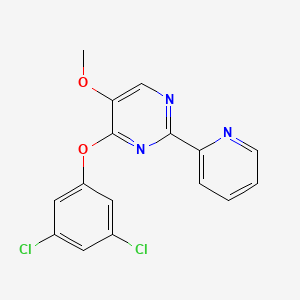

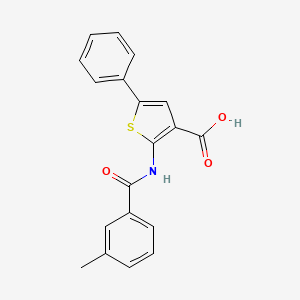

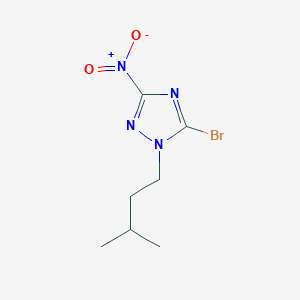

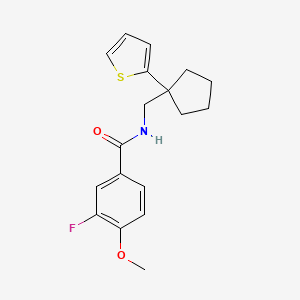

![molecular formula C15H11Cl2NO3 B2554007 2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid CAS No. 937604-95-0](/img/structure/B2554007.png)

2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid, is a derivative of phenylacetic acid, which is a common framework in medicinal chemistry due to its relevance in anti-inflammatory activity. The dichlorophenyl group suggests potential for enhanced biological activity, as halogen substitution has been shown to improve efficacy in related compounds .

Synthesis Analysis

The synthesis of related compounds involves the reaction of derivatives of (diphenylmethylene-amino) acetic acid with carbon disulfide and bases such as NaH or t-BuONa, leading to ketene dithioacetals. Alkylation steps are also involved in the synthesis process . Although the exact synthesis of this compound is not detailed, similar synthetic routes may be applicable.

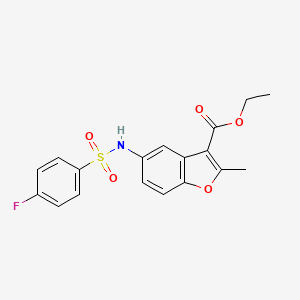

Molecular Structure Analysis

The molecular structure of closely related compounds has been characterized by X-ray diffraction, revealing significant non-planarity in the C=N-C=C group with a torsion angle of -103.5(3)°, indicating steric considerations in the molecular conformation . The structure of (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid, another related compound, has been reported with a tetracoordinated oxygen atom in a square planar geometry .

Chemical Reactions Analysis

The reactivity of similar compounds includes the formation of ketene-S,N- and N,N-acetals when reacted with phenyl isothiocyanate and dicyclohexyl carbodiimide . The formation of coordination polymers with alkali carboxylates has been observed, which could suggest potential reactivity pathways for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using FT-IR and FT-Raman spectroscopy, and density functional theory calculations have been employed to predict vibrational wavenumbers, infrared intensities, and Raman activities . The anti-inflammatory activity of substituted (2-phenoxyphenyl)acetic acids, which share a similar phenylacetic acid core, has been evaluated, with halogenated derivatives showing enhanced activity and low ulcerogenic potential .

Scientific Research Applications

Photolytic Transformation

Eriksson, Svanfelt, and Kronberg (2010) studied the photolytic transformation of diclofenac and its transformation products in aqueous solutions. They identified previously unreported transformation products and investigated their characteristics using UV-absorption spectra, revealing insights into the transformation pathway of diclofenac under UV irradiation (Eriksson, Svanfelt, & Kronberg, 2010).

Antimicrobial Activities

Patel and Shaikh (2011) synthesized new compounds derived from diclofenac, assessing their antimicrobial activities. They prepared various derivatives and evaluated their effectiveness against different microorganisms, comparing them with standard drugs (Patel & Shaikh, 2011).

Structural and Binding Studies

Prayzner, Ojadi, Golen, and Williard (1996) analyzed the crystal structure of 3,4-Diphenylpyrrole-2,5-dicarboxylic acid in its acetic acid disolvate form. They explored the hydrogen bonding and spatial arrangement of the molecular structure, providing insights into the interaction of molecular components (Prayzner, Ojadi, Golen, & Williard, 1996).

Anti-Inflammatory Properties

Atkinson et al. (1983) investigated the synthesis and anti-inflammatory activity of a series of substituted (2-phenoxyphenyl)acetic acids, including diclofenac. Their research focused on the relationship between chemical structure and anti-inflammatory efficacy, highlighting the potential of diclofenac in therapeutic applications (Atkinson, Godfrey, Meek, Saville, & Stillings, 1983).

Photocatalytic Degradation

Martínez et al. (2011) explored the photocatalytic degradation of diclofenac, using various catalysts under different irradiation conditions. This study provides important insights into the environmental impact and degradation pathways of diclofenac in aquatic environments (Martínez, Martínez, Fernández, Santaballa, & Faria, 2011).

Crystallography

Castellari and Ottani (1997) conducted crystallographic studies on diclofenac acid, revealing two polymorphic forms in the monoclinic system. Their findings contribute to a better understanding of the molecular structure and potential pharmaceutical applications of diclofenac (Castellari & Ottani, 1997).

Safety and Hazards

properties

IUPAC Name |

2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c16-10-5-6-13(12(17)8-10)18-15(21)11-4-2-1-3-9(11)7-14(19)20/h1-6,8H,7H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGIHAXAKXRFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2553936.png)

![methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2553937.png)

![2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553940.png)

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2553942.png)

![diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2553944.png)